molecular formula C9H12Cl2N2O B11873870 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine CAS No. 1346698-07-4

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine

Cat. No.: B11873870
CAS No.: 1346698-07-4
M. Wt: 235.11 g/mol
InChI Key: KZOFBCPYNXYCIG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O It is a pyridazine derivative characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a pentan-2-yloxy group at the 5th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with pentan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms at the 3rd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Hydrolysis: The pentan-2-yloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and pyridazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of dechlorinated pyridazine derivatives.

    Hydrolysis: Formation of pentan-2-ol and pyridazine derivatives.

Scientific Research Applications

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyridazine: Lacks the pentan-2-yloxy group, making it less hydrophobic and potentially less bioactive.

    5-(Pentan-2-yloxy)pyridazine: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    3,4-Dichloro-5-(methoxy)pyridazine: Contains a methoxy group instead of a pentan-2-yloxy group, which may influence its solubility and reactivity.

Uniqueness

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is unique due to the presence of both chlorine atoms and the pentan-2-yloxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple applications in various fields of research.

Properties

CAS No.

1346698-07-4

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-pentan-2-yloxypyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-3-4-6(2)14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3

InChI Key

KZOFBCPYNXYCIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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